Dimethyl (4-fluorobenzoyl)phosphonate
Overview
Description
Dimethyl (4-fluorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorobenzoyl moiety
Mechanism of Action
Target of Action
Phosphonates, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They could be lead compounds for the development of a variety of drugs .
Mode of Action
Dimethyl (4-fluorobenzoyl)phosphonate, like other phosphonates, is likely to interact with its targets by mimicking the structure of natural substrates, thereby inhibiting the action of metabolic enzymes
Biochemical Pathways
Phosphonates are involved in various biochemical pathways. They are known to inhibit metabolic enzymes, affecting the normal functioning of these pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (4-fluorobenzoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (4-fluorobenzoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological phosphorus metabolism.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl (4-chlorobenzoyl)phosphonate
- Dimethyl (4-bromobenzoyl)phosphonate
Comparison: Dimethyl (4-fluorobenzoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable tool in both chemical and biological research .
Properties
IUPAC Name |
dimethoxyphosphoryl-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIEPEHIDSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551019 | |
Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89198-46-9 | |
Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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